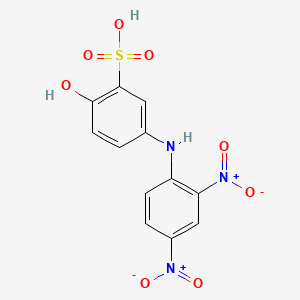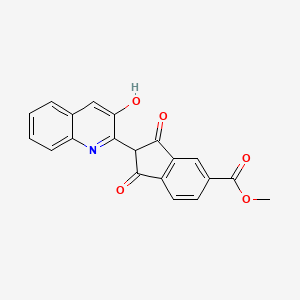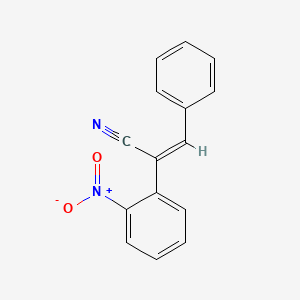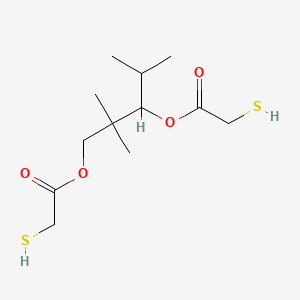
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is an organic compound characterized by its unique structure, which includes two mercaptoacetate groups attached to a central 1,3-propanediyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) typically involves the reaction of 2,2-dimethyl-1,3-propanediol with mercaptoacetic acid. The reaction is usually carried out under acidic conditions to facilitate the esterification process. The general reaction scheme is as follows:
[ \text{2,2-Dimethyl-1,3-propanediol} + 2 \text{Mercaptoacetic acid} \rightarrow \text{2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate)} + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) can undergo various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Disulfides and carboxylic acids.
Reduction: Alcohols and thiols.
Substitution: Amides and esters.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive mercapto groups.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) exerts its effects is primarily through its reactive mercapto groups. These groups can form covalent bonds with various molecular targets, including proteins and enzymes, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular redox states and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1,3-propanediol: A precursor in the synthesis of the target compound.
Mercaptoacetic acid: Another precursor used in the synthesis.
2,2-Dimethyl-1,3-propanediyl bis(2-mercaptoacetate): A closely related compound with similar properties.
Uniqueness
2,2-Dimethyl-1-(1-methylethyl)-1,3-propanediyl bis(mercaptoacetate) is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its dual mercapto groups make it particularly valuable in redox chemistry and as a versatile building block in synthetic chemistry.
Propiedades
Número CAS |
77223-49-5 |
|---|---|
Fórmula molecular |
C12H22O4S2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
[2,2,4-trimethyl-3-(2-sulfanylacetyl)oxypentyl] 2-sulfanylacetate |
InChI |
InChI=1S/C12H22O4S2/c1-8(2)11(16-10(14)6-18)12(3,4)7-15-9(13)5-17/h8,11,17-18H,5-7H2,1-4H3 |
Clave InChI |
JYUDRJYWUHFMEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)(C)COC(=O)CS)OC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



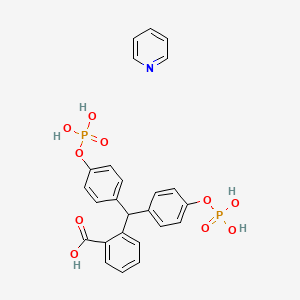

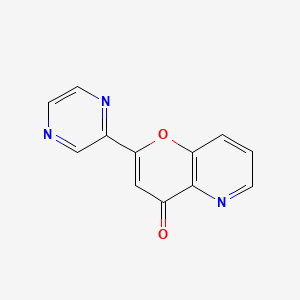
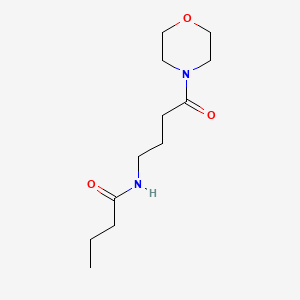

![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)


